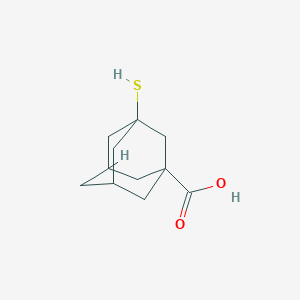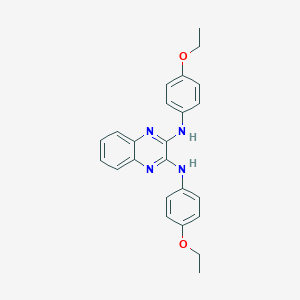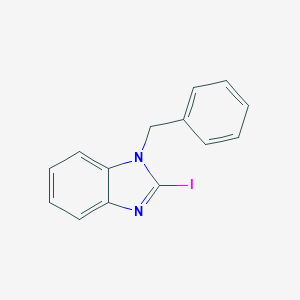![molecular formula C18H18N2O2 B275810 N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275810.png)
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine is metabolized in the body to produce a compound called MPP+, which is toxic to dopamine-producing neurons in the brain. This results in a decrease in dopamine levels, leading to the development of Parkinson's-like symptoms. The mechanism of action of N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine has been extensively studied, and has led to the development of a better understanding of the underlying mechanisms of Parkinson's disease.
Biochemical and Physiological Effects
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. These effects are thought to contribute to the development of Parkinson's-like symptoms in animals and humans.
Advantages and Limitations for Lab Experiments
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine has a number of advantages for use in laboratory experiments, including its ability to induce Parkinson's-like symptoms in animals, its well-characterized mechanism of action, and its relatively low cost. However, there are also limitations to the use of N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine, including its toxicity and potential for side effects, as well as the fact that its effects may not fully replicate the pathophysiology of Parkinson's disease in humans.
Future Directions
There are a number of future directions for research on N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine, including the development of new animal models of Parkinson's disease, the investigation of potential therapeutic interventions for the disease, and the exploration of the underlying mechanisms of N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine-induced toxicity. Additionally, there is a need for further research into the potential limitations and drawbacks of using N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine in laboratory experiments, as well as the development of alternative models and methods for studying Parkinson's disease.
Synthesis Methods
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine can be synthesized using a variety of methods, including the reaction of 2-(3-methoxyphenyl)-2-oxoethyl chloride with 2-(3-pyridinyl)ethanamine in the presence of a base such as triethylamine. The resulting compound is then treated with furfurylamine to yield N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine.
Scientific Research Applications
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of Parkinson's disease, as N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine has been shown to induce Parkinson's-like symptoms in humans and animals. This has led to the use of N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine in the development of animal models of Parkinson's disease for the study of disease progression and potential therapeutic interventions.
properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[[5-(3-methoxyphenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C18H18N2O2/c1-21-16-6-2-5-15(10-16)18-8-7-17(22-18)13-20-12-14-4-3-9-19-11-14/h2-11,20H,12-13H2,1H3 |
InChI Key |
VSTOAIZVFFWVSC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275731.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)
![4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)




![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)

![N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)